![molecular formula C15H15FN2O B3174398 N-(5-Amino-2-fluorophenyl)-3-phenylpropanamide CAS No. 953733-10-3](/img/structure/B3174398.png)
N-(5-Amino-2-fluorophenyl)-3-phenylpropanamide
Overview
Description
N-(5-Amino-2-fluorophenyl)-3-phenylpropanamide (N-FAP) is a fluorinated amide of phenylpropanamide whose structure is characterized by an N-substituted phenylpropanamide linked to a fluorinated ring. It is a versatile compound that has been used in many different scientific fields, including medicinal chemistry, chemical biology, and biochemistry. N-FAP has been studied extensively in the laboratory to understand its mechanism of action, biochemical and physiological effects, and potential applications.
Scientific Research Applications
- Research Findings : Compound 2, a derivative of N-(5-Amino-2-fluorophenyl)-3-phenylpropanamide, demonstrated efficacy in circumventing apoptosis in models of outer retinal stress. It represents a potential candidate for intraocular delivery .
- Research Findings : No other molecules are currently in the pharmaceutical pipeline for photoreceptor metabolic reprogramming .
- Research Findings : These compounds provide valuable insights into protein interactions and cellular processes .
Photoreceptor Neuroprotection
Drug Development
Proteomics Research
Drug Delivery Optimization
properties
IUPAC Name |
N-(5-amino-2-fluorophenyl)-3-phenylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O/c16-13-8-7-12(17)10-14(13)18-15(19)9-6-11-4-2-1-3-5-11/h1-5,7-8,10H,6,9,17H2,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTMWJBZFXASLCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=C(C=CC(=C2)N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Amino-2-fluorophenyl)-3-phenylpropanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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